molecular formula C15H11F3O2 B3022264 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 273727-19-8

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Cat. No. B3022264
CAS RN: 273727-19-8
M. Wt: 280.24 g/mol
InChI Key: FFXVVIXBXBQZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Site-selective Suzuki-Miyaura cross-coupling reactions : It serves as a reactant in these reactions .
  • Palladium-catalyzed direct arylation reactions : These reactions utilize 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid as a key component .
  • Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence : This compound participates in such tandem reactions .
  • Ruthenium-catalyzed direct arylation : It can be employed in this context .
  • Ligand-free copper-catalyzed coupling reactions , amination, and conjugate addition reactions: These processes utilize this compound as a reactant .


Molecular Structure Analysis

The molecular structure of 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid consists of a benzene ring with a trifluoromethyl group at the para position and a boronic acid group attached to the adjacent carbon atom. The compound’s steric and electronic properties have been studied using molecular orbital and empirical methods .


Chemical Reactions Analysis

  • Arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions .
  • Rhodium-catalyzed asymmetric 1,4-addition reactions .
  • Copper-catalyzed nitration reactions .
  • Regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
  • Palladium-catalyzed allylation reaction with allyl alcohols .
  • N-arylation of imidazoles and amines using copper-exchanged fluorapatite as a catalyst .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 245-250°C (literature value) .

Scientific Research Applications

Pharmaceutical Intermediates

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is widely used as a pharmaceutical intermediate. Its unique chemical structure makes it a valuable building block in the synthesis of various drugs. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds, making it a crucial component in drug development .

Agonistic Activity in G Protein-Coupled Receptors

This compound has been studied for its role in enhancing the agonistic activity of G protein-coupled receptors (GPCRs). The introduction of trifluoromethyl and fluoride groups improves the binding affinity and potency of GPCR agonists. This application is significant in the development of new therapeutic agents targeting GPCRs, which are involved in numerous physiological processes .

Analytical Standards

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is used as an analytical standard in various chemical analyses. Its high purity and well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC). These applications are essential for ensuring the accuracy and reliability of analytical results in research and quality control .

Regulation of Central Inflammation

Research has shown that this compound can act as a peroxisome proliferator-activated receptor (PPAR) agonist, playing a role in the regulation of central inflammation. This property is particularly relevant in the study of neuroinflammatory diseases, where controlling inflammation in the brain is crucial for developing effective treatments .

Synthesis of Antitumor Agents

The compound is also utilized in the synthesis of antitumor agents. Its chemical structure allows for the creation of novel compounds with potential anticancer properties. This application is vital in the ongoing search for new and more effective cancer treatments .

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

In organic synthesis, 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid is used in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This method is employed to form carbon-carbon bonds efficiently, which is a fundamental process in the synthesis of complex organic molecules. This application is significant in both academic research and industrial chemical synthesis .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, and follow safety protocols .

properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVVIXBXBQZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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